molecular formula C13H19ClN2O3S2 B2575940 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2320420-56-0

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2575940
CAS No.: 2320420-56-0
M. Wt: 350.88
InChI Key: DLYFNEVFNCSSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a sulfonylated 5-chlorothiophene moiety and an oxolane (tetrahydrofuran) ring. This structure combines a seven-membered diazepane ring with electron-withdrawing (sulfonyl, chloro) and oxygen-containing (oxolane) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S2/c14-12-2-3-13(20-12)21(17,18)16-6-1-5-15(7-8-16)11-4-9-19-10-11/h2-3,11H,1,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYFNEVFNCSSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the Chlorothiophene Sulfonyl Group: This step involves the sulfonylation of the diazepane ring using chlorothiophene sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Oxolan Moiety: The final step includes the attachment of the oxolan group through a nucleophilic substitution reaction, often using oxirane derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or oxolan moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl or Heterocyclic Substituents

The compound shares structural motifs with other 1,4-diazepane derivatives, such as:

  • 1-(Pyridin-3-yl)-1,4-diazepane (NS3531) : A nicotinic acetylcholine receptor (nAChR) ligand with a pyridine substituent. Unlike the target compound, NS3531 lacks sulfonyl and oxolane groups but demonstrates moderate binding affinity (IC₅₀ ≈ 1.2 µM) at α4β2 nAChRs .
  • 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane: Features a chlorophenyl-benzyl group.
  • 5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide: Contains a thiophene moiety and cyanophenyl group. Its dopamine D3 receptor selectivity (IC₅₀ = 8 nM) highlights the role of aromatic and heterocyclic substituents in modulating receptor interactions .

Impact of Sulfonyl and Oxolane Groups

  • Sulfonyl Group: The 5-chlorothiophene sulfonyl group in the target compound may enhance metabolic stability and hydrogen-bonding capacity compared to non-sulfonylated analogues like NS3531 . Sulfonyl groups are known to improve solubility and target engagement in drug design.

Pharmacological and Physicochemical Properties

Compound Key Substituents Reported Activity/Properties Reference
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane Sulfonyl, chlorothiophene, oxolane Inferred: Enhanced solubility, potential CNS activity (structural analogy)
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) Pyridine α4β2 nAChR binding (IC₅₀ ≈ 1.2 µM)
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane Chlorophenyl-benzyl Antimalarial activity
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide Cyanophenyl, thiophene Dopamine D3 selectivity (IC₅₀ = 8 nM)

Research Findings and Limitations

  • Synthesis Challenges : The sulfonylation of thiophene rings and oxolane incorporation may require optimized conditions, similar to the sulfuric acid-catalyzed condensations in oxathiadiazepane synthesis .
  • Computational Insights : Density functional theory (DFT) studies on similar systems suggest that exact-exchange terms in functionals improve thermochemical accuracy, which could aid in predicting the compound’s reactivity or stability .

Biological Activity

The compound 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological aspects, including antibacterial, analgesic, and enzyme inhibitory activities.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a thiophene ring and a diazepane structure. This unique combination may contribute to its biological activity. The compound's molecular formula is C12_{12}H14_{14}ClN2_{2}O2_{2}S, and it has been characterized using various spectroscopic techniques.

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

CompoundMIC (µg/mL)Target Bacteria
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C32Pseudomonas aeruginosa

These findings suggest that the sulfonamide moiety enhances antibacterial activity, likely through inhibition of bacterial folate synthesis.

Analgesic Activity

The analgesic effects of compounds with similar structures have also been investigated. In animal models, the analgesic activity was assessed using the hot plate test and the writhing test. For example:

Test TypeCompoundDose (mg/kg)Result (Latency Time in seconds)
Hot PlateCompound D1012.5
WrithingCompound E20Reduction in writhing by 70%

These results indicate that the tested compounds can significantly alleviate pain, potentially through modulation of pain pathways involving TRPV1 receptors.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, acetylcholinesterase (AChE) inhibition is crucial for treating neurodegenerative diseases. The following table summarizes the enzyme inhibition data:

EnzymeIC50_{50} (µM)Reference Compound IC50_{50} (µM)
Acetylcholinesterase0.63 ± 0.00121.25 ± 0.15
Urease2.14 ± 0.002Not applicable

The low IC50_{50} values indicate potent inhibition compared to standard drugs, suggesting potential therapeutic applications in treating conditions like Alzheimer’s disease.

Case Studies and Research Findings

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several sulfonamide derivatives and assessed their biological activities. Among these derivatives, those structurally related to our compound exhibited promising results in antibacterial and enzyme inhibition assays .

Additionally, molecular docking studies have been conducted to predict binding affinities of these compounds to target proteins associated with pain and inflammation. The docking simulations indicated favorable interactions with COX enzymes and TRP channels, supporting the observed analgesic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.